molecular formula C15H20BFO4 B3139007 Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 474709-72-3

Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B3139007
CAS No.: 474709-72-3
M. Wt: 294.13 g/mol
InChI Key: TXGGQXPDCQECLR-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 474709-72-3) is a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. It is prepared via Li/Br exchange from ethyl 4-bromo-2-fluorobenzoate, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The fluorine substituent at the 2-position enhances electronic effects, making it valuable in pharmaceutical applications, such as the synthesis of tricyclic topoisomerase inhibitors .

Properties

IUPAC Name

ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-6-19-13(18)11-8-7-10(9-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGGQXPDCQECLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153236
Record name Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-72-3
Record name Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474709-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method is the two-step substitution reaction. Initially, a fluorinated benzene derivative is reacted with a boronic acid pinacol ester under specific conditions to form the desired product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, DMF, or dichloromethane.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Phenols or quinones.

    Reduction Products: Alcohols.

Scientific Research Applications

Borylation Reactions

Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is frequently used in borylation reactions. The compound can act as a boron source in the functionalization of aromatic compounds through palladium-catalyzed cross-coupling reactions. This application is significant for synthesizing various organoboron compounds that are valuable intermediates in organic synthesis.

Case Study:
A study demonstrated the successful use of this compound in the borylation of 2-fluorobenzaldehyde derivatives, yielding high selectivity and efficiency under mild conditions. The reaction was carried out using a palladium catalyst and resulted in a variety of functionalized products with potential applications in pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

The presence of the fluorine atom in the structure enhances the reactivity of this compound in nucleophilic substitution reactions. This characteristic is particularly useful for synthesizing fluorinated compounds that exhibit enhanced biological activity.

Data Table: Borylation Reaction Conditions

Reaction ComponentAmount UsedYield (%)
This compoundVaries85 - 96
Palladium CatalystVaries-
Solvent (e.g., dioxane)Varies-

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been studied extensively.

Case Study:
In vitro studies showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .

Drug Development

The compound serves as a scaffold for drug development due to its structural features that allow for modifications leading to enhanced pharmacological properties. Its derivatives are being explored for their potential as anti-inflammatory and antiviral agents.

Polymer Chemistry

This compound is also utilized in polymer chemistry as a monomer or additive to improve the mechanical properties and thermal stability of polymers.

Application Example:
Incorporating this compound into polymer matrices has shown to enhance their resistance to chemical degradation while maintaining flexibility .

Coatings and Adhesives

The compound's unique properties make it suitable for formulating advanced coatings and adhesives with improved adhesion characteristics and durability under harsh environmental conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Position Effects

Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Chlorine at 2-position (vs. fluorine in the target compound).
  • Molecular Formula : C₁₅H₂₀BClO₄; MW : 310.58; CAS : 474709-76-7 .
Ethyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Fluorine at 2- and 6-positions.
  • Molecular Formula : C₁₅H₁₉BF₂O₄; MW : 312.12; CAS : 1198615-67-6 .
  • However, steric hindrance may complicate regioselectivity.
Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Fluorine at 3-position (meta to boronate).
  • CAS: Not explicitly provided .

Ester Group Variations

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Methyl ester (vs. ethyl in the target compound).
  • Molecular Formula : C₁₄H₁₉BO₄; MW : 278.11 .
  • Key Differences : The smaller methyl group reduces solubility in organic solvents compared to ethyl esters, which may limit utility in certain synthetic protocols.
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Substituent : Boronate at 3-position (vs. 4-position in the target compound).
  • CAS : 269410-00-6 .

Data Table: Structural and Physical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number
Ethyl 2-fluoro-4-(...dioxaborolan-2-yl)benzoate 2-F C₁₅H₂₀BFO₄ 310.13 474709-72-3
Ethyl 2-chloro-4-(...dioxaborolan-2-yl)benzoate 2-Cl C₁₅H₂₀BClO₄ 310.58 474709-76-7
Ethyl 2,6-difluoro-4-(...dioxaborolan-2-yl)benzoate 2,6-diF C₁₅H₁₉BF₂O₄ 312.12 1198615-67-6
Methyl 4-(...dioxaborolan-2-yl)benzoate None (methyl ester) C₁₄H₁₉BO₄ 278.11 Not specified

Reactivity in Cross-Coupling Reactions

  • Target Compound : The ortho-fluoro group enhances electron-withdrawing effects, activating the boronate for Suzuki-Miyaura couplings. This is critical in synthesizing pharmaceuticals, such as imidazo[1,2-a]pyridine derivatives .
  • Chloro Analog : Lower electronegativity of chlorine reduces activation, requiring harsher reaction conditions .
  • Difluoro Analog : Increased electronic activation but possible steric challenges in coupling with bulky partners .

Pharmaceutical Utility

  • The target compound’s fluorine substituent improves binding affinity in drug candidates, as seen in its use for tricyclic topoisomerase inhibitors .
  • Ethyl esters (vs. methyl) balance solubility and stability, making them preferable in medicinal chemistry workflows .

Stability and Handling

  • All dioxaborolane derivatives are moisture-sensitive, but the 4,4,5,5-tetramethyl group enhances stability.

Biological Activity

Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its properties, synthesis methods, and biological effects based on diverse sources.

  • Molecular Formula : C₁₅H₁₈BFO₄
  • Molecular Weight : 294.13 g/mol
  • CAS Number : 503176-50-9

The compound features a fluorinated aromatic ring and a boron-containing dioxaborolane moiety, which may contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-bromobenzoic acid derivatives with boron reagents under palladium-catalyzed conditions. For instance:

  • Starting Materials :
    • 4-bromo-2-fluorobenzoic acid
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Palladium catalyst (Pd(dppf)Cl₂)
  • Reaction Conditions : The reaction is conducted in an inert atmosphere at elevated temperatures (around 85°C) for several hours to achieve high yields (up to 96%) of the desired product .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example:

  • Compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that demonstrate significant inhibition of cell proliferation in various cancer cell lines:

  • In vitro studies have reported IC₅₀ values as low as 0.126 µM against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating a strong selective toxicity towards cancer cells compared to normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has moderate bioavailability and favorable safety profiles:

ParameterValue
C_max592 ± 62 mg/mL
t_1/2>12 hours
Oral ToxicitySafe at doses up to 800 mg/kg

These findings indicate that this compound may be a viable candidate for further development in therapeutic applications .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of similar compounds against resistant bacterial strains and found that modifications in the dioxaborolane structure significantly enhanced antimicrobial activity.
  • Case Study on Cancer Treatment :
    • In animal models of breast cancer metastasis, treatment with compounds related to this compound resulted in a marked reduction in tumor size and metastasis compared to control groups .

Q & A

Q. What are the optimal conditions for synthesizing ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The synthesis typically involves coupling a fluorinated aryl bromide with a pinacol boronate ester via palladium-catalyzed Miyaura borylation. A validated protocol includes reacting 4-bromo-2-fluorobenzoic acid derivatives with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in anhydrous DMF at 80–100°C under nitrogen . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product with >95% purity. Reaction progress should be monitored by TLC or LC-MS to confirm boronate formation .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (quartet at ~1.3 ppm for pinacol methyl groups) and ester carbonyl (~165–170 ppm in ¹³C NMR) .
  • HRMS : Match the molecular ion peak to the exact mass (C₁₅H₂₀BFO₄, calculated 294.14 g/mol).
  • X-ray crystallography : Resolve crystallographic data to confirm spatial arrangement, particularly the fluorine and boronate substituents .

Q. What precautions are necessary for handling and storing this boronate ester?

The compound is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in a desiccator. Avoid prolonged exposure to light, as boronate esters can undergo photodegradation. Use anhydrous solvents (e.g., THF, DMF) during reactions to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. How does the fluorine substituent influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing fluorine at the 2-position enhances the electrophilicity of the arylboronate, accelerating transmetallation with palladium catalysts. However, steric hindrance from the ortho-fluorine may reduce coupling yields with bulky substrates. Optimize catalyst choice (e.g., Pd(PPh₃)₄ for electron-deficient aryl halides) and base (Cs₂CO₃ for deprotonation-sensitive substrates) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Protodeboronation is minimized by:

  • Using anhydrous, degassed solvents to exclude water/O₂.
  • Adding Lewis acids (e.g., Cu(I) salts) to stabilize the boronate intermediate.
  • Employing low-temperature conditions (0–25°C) for sterically hindered systems. Monitor by ¹¹B NMR to detect boronic acid byproducts (δ ~30 ppm vs. δ ~28 ppm for the boronate ester) .

Q. How can regioselectivity be controlled in meta-functionalization reactions using this compound?

The 4-boronate group directs electrophilic substitution to the meta position relative to the fluorine. For C–H activation, use Ir-catalyzed borylation with dtbpy ligands to achieve meta-selectivity (>10:1 meta/para ratio). Confirm regiochemistry via NOESY NMR or X-ray analysis .

Q. What are the challenges in characterizing hydrolyzed byproducts of this compound?

Hydrolysis of the dioxaborolane ring generates 2-fluoro-4-boronobenzoic acid, which is prone to cyclization or dimerization. Use HPLC-MS with a hydrophilic interaction column (HILIC) to separate polar degradation products. Quantify boronic acid content via titration with mannitol and pH monitoring .

Data Analysis & Experimental Design

Q. How to reconcile discrepancies in reported yields for Suzuki couplings using this boronate?

Variability arises from:

  • Substrate electronic effects : Electron-rich aryl halides couple less efficiently.
  • Catalyst loading : Pd(OAc)₂ (1–5 mol%) vs. PdCl₂(dtbpf) (0.5–2 mol%) impacts turnover.
  • Base selection : K₂CO₃ (homogeneous) vs. K₃PO₄ (heterogeneous) alters reaction kinetics. Standardize conditions using a reference substrate (e.g., 4-iodotoluene) for cross-lab comparisons .

Q. What computational methods predict the reactivity of this compound in new reaction systems?

DFT calculations (B3LYP/6-31G*) model the boronate’s frontier orbitals to predict nucleophilic/electrophilic sites. Simulate transition states for cross-coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). Validate with kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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